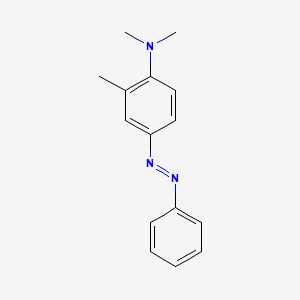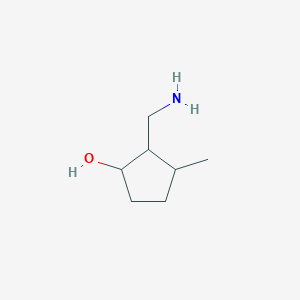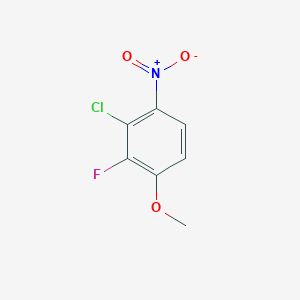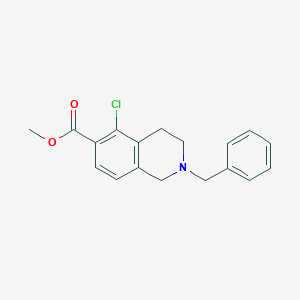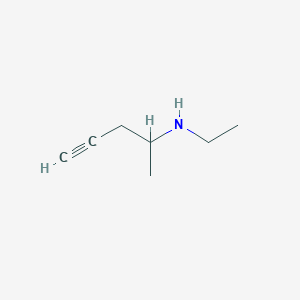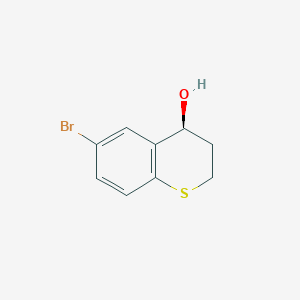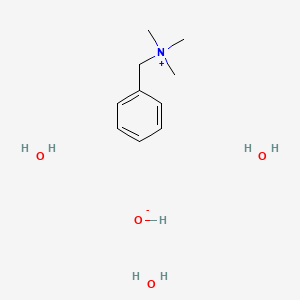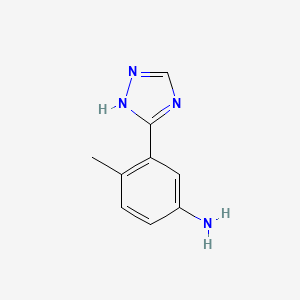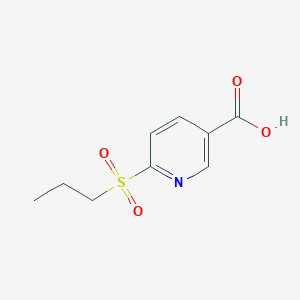![molecular formula C14H12N2 B13152020 N-[(E)-Phenylmethylidene]benzenecarboximidamide CAS No. 26196-28-1](/img/structure/B13152020.png)
N-[(E)-Phenylmethylidene]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidenebenzimidamide is an organic compound with the molecular formula C14H12N2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylidenebenzimidamide can be synthesized through the condensation reaction between benzaldehyde and benzimidamide. The reaction typically involves the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of N-Benzylidenebenzimidamide may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of supported noble metal catalysts in a solvent-free condition or in the presence of a reaction solvent can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-Benzylidenebenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamides.
Reduction: Reduction of N-Benzylidenebenzimidamide can yield benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Benzamides
Reduction: Benzimidazole derivatives
Substitution: Various substituted benzimidazole compounds
Scientific Research Applications
N-Benzylidenebenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that N-Benzylidenebenzimidamide derivatives may have anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzylidenebenzimidamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer applications, N-Benzylidenebenzimidamide derivatives may induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the benzylidene group.
N-Benzylidenebenzylamine: A compound with a similar imine group but different substituents.
Benzamides: Compounds derived from the oxidation of N-Benzylidenebenzimidamide.
Uniqueness
N-Benzylidenebenzimidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable imine bonds makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
26196-28-1 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-benzylidenebenzenecarboximidamide |
InChI |
InChI=1S/C14H12N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-11,15H |
InChI Key |
VUWBZKZDKNGLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



